

TIM-098a chemical structure and properties

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Compound of Interest

Compound Name: TIM-098a

Cat. No.: B12382744

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An in-depth analysis of the small molecule **TIM-098a** reveals a promising agent in the landscape of kinase inhibition. This technical guide serves to consolidate the current understanding of its chemical properties, biological activity, and the methodologies employed in its study, catering to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

TIM-098a is a synthetic organic molecule with a complex heterocyclic scaffold. Its systematic identification is rooted in its unique structural features, which are detailed below.

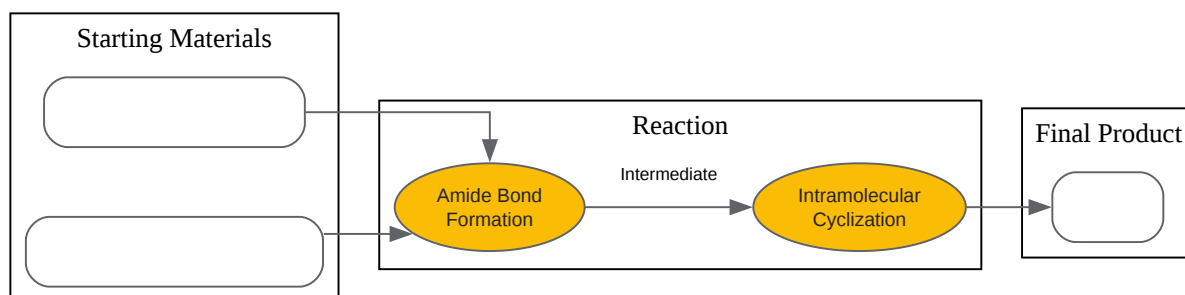
Table 1: Physicochemical Properties of **TIM-098a**

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₁ N ₃ O ₂	[1]
SMILES	O=C(C1=CC=CC2=CC(O)=CC 3=C12)N4C3=NC5=CC(N)=C C=C54	[1]

Note: Further experimental data on properties such as molecular weight, solubility, and melting point are not readily available in the public domain and would require direct experimental determination.

Synthesis of TIM-098a

The synthesis of **TIM-098a** is part of a broader chemical effort to develop novel kinase inhibitors. While specific reaction yields and detailed procedural steps are proprietary, the general synthetic scheme has been disclosed.



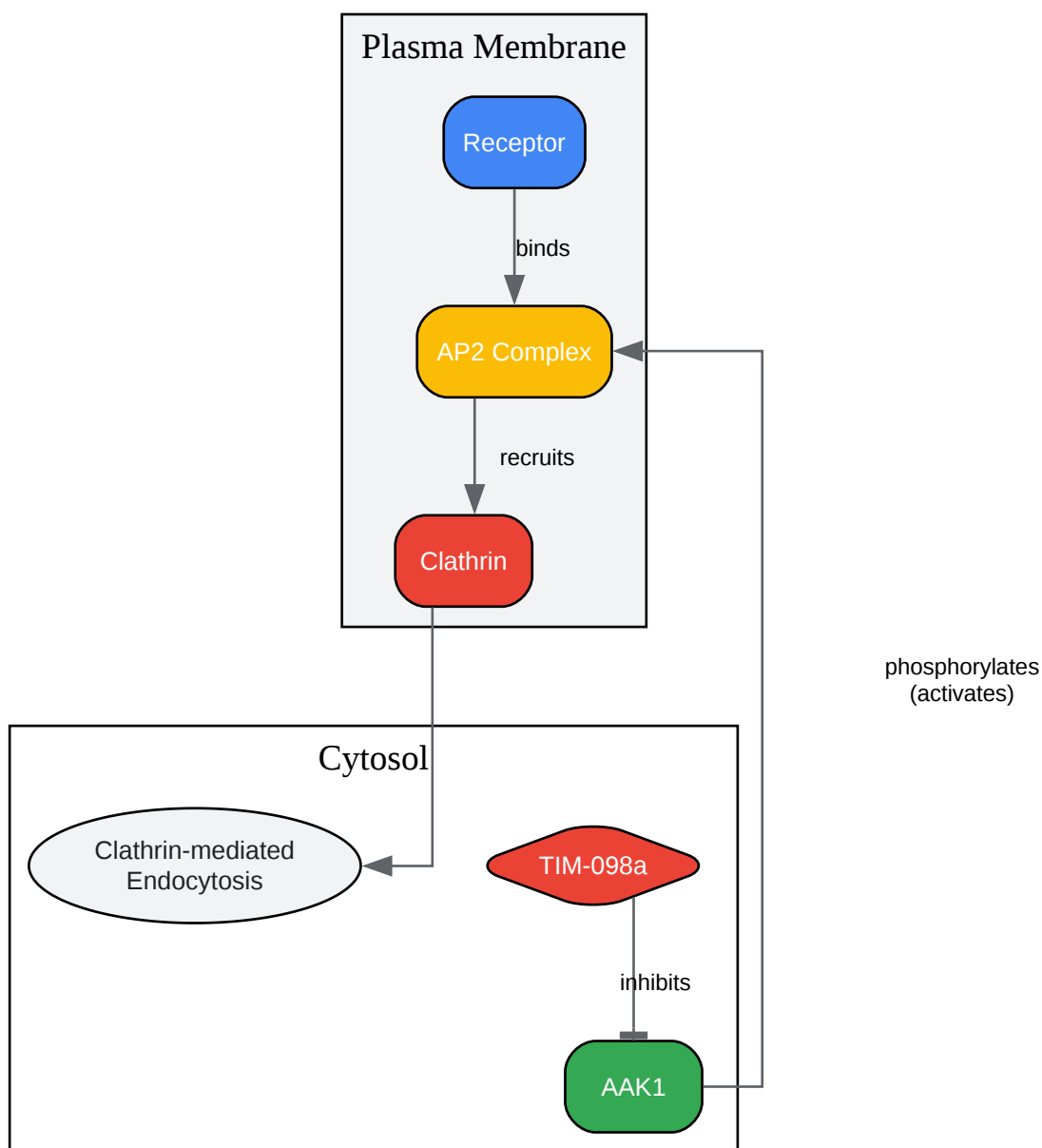
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Caption: Synthetic pathway of **TIM-098a**.

Biological Activity and Mechanism of Action

TIM-098a was developed as a potent inhibitor of specific protein kinases, which are crucial regulators of cellular processes. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain.

A primary target of **TIM-098a** is AP2-associated protein kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. By inhibiting AAK1, **TIM-098a** can modulate intracellular trafficking pathways.



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Caption: Inhibition of the AAK1 signaling pathway by **TIM-098a**.

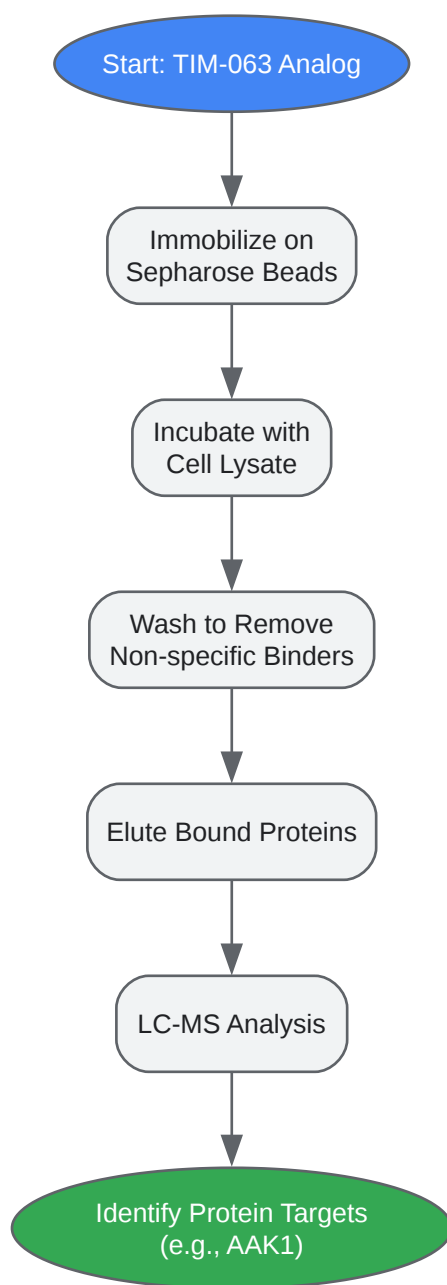
Experimental Protocols

The characterization of **TIM-098a** and its biological effects relies on a suite of established experimental techniques.

Kinobeads-Based Screening:

This chemical proteomics approach is instrumental in identifying the protein targets of small molecule inhibitors.

- Immobilization: The inhibitor of interest (a precursor analog, TIM-063) is covalently attached to sepharose beads.
- Lysate Incubation: The functionalized beads are incubated with cell lysate to allow for the binding of interacting proteins.
- Washing: Non-specific binders are removed through a series of stringent washing steps.
- Elution: Specifically bound proteins are eluted from the beads.
- Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS).



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Caption: Experimental workflow for Kinobeads-based target identification.

This guide provides a foundational overview of **TIM-098a**. Further research will be necessary to fully elucidate its therapeutic potential and expand upon its known chemical and biological profiles.

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References

- 1. arctomsci.com [arctomsci.com]
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